

Z-Gly-Gly-Arg-AMC Acetate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Gly-Gly-Arg-AMC acetate

Cat. No.: B8068978

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This technical guide provides an in-depth overview of the key properties, experimental applications, and underlying biochemical principles of the fluorogenic substrate, **Z-Gly-Gly-Arg-AMC acetate**. Designed for researchers, scientists, and drug development professionals, this document offers a centralized resource for utilizing this valuable tool in the study of serine proteases.

Core Properties and Specifications

Z-Gly-Gly-Arg-AMC (Benzyloxycarbonyl-Glycyl-Glycyl-L-Arginine-7-amino-4-methylcoumarin) acetate is a synthetic peptide substrate widely employed for the sensitive detection of protease activity. Its utility lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group, which is quenched when conjugated to the peptide. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC molecule exhibits significant fluorescence, providing a direct measure of enzyme activity.

Physicochemical Properties



Property	Value	Source(s)
Chemical Formula	C30H37N7O9	[1]
Molecular Weight	639.66 g/mol	[1]
CAS Number	2070009-61-7	[1]
Excitation Wavelength	360-390 nm	[2][3][4]
Emission Wavelength	460-480 nm	[2][3][4]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and water	

Kinetic Parameters

The efficiency of Z-Gly-Gly-Arg-AMC as a substrate for various proteases is defined by its kinetic constants. While extensively used, specific, peer-reviewed reports on the comprehensive kinetic parameters for this substrate with all its target enzymes are not uniformly available. The following table summarizes available data. Researchers are encouraged to determine these constants under their specific experimental conditions.

Enzyme	Km (µM)	kcat (s-1)	kcat/Km (M-1s- 1)	Source(s)
Thrombin	168	Not Reported	Not Reported	[5]
Urokinase	Not Reported	Not Reported	Not Reported	
Trypsin	Not Reported	Not Reported	Not Reported	-

Note: The reported Km for thrombin was determined in the context of an inhibitor screening assay and may vary under different buffer and assay conditions.

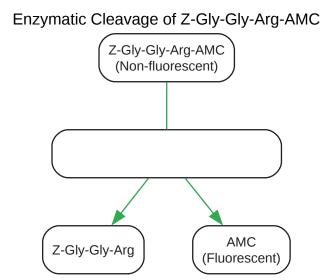
Enzymatic Cleavage and Substrate Specificity

Z-Gly-Gly-Arg-AMC is a substrate for several trypsin-like serine proteases that preferentially cleave after arginine residues. The primary enzymes that hydrolyze this substrate include:



- Thrombin: A key enzyme in the coagulation cascade.[2][3]
- Urokinase (uPA): A crucial component of the fibrinolytic system.[3][6]
- Trypsin: A digestive enzyme found in the small intestine.[3][6]
- Tissue-type Plasminogen Activator (tPA): Another important enzyme in fibrinolysis.[3]

The shared specificity is due to the presence of an arginine residue at the P1 position of the substrate, which fits into the S1 specificity pocket of these proteases.



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Figure 1: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by a serine protease, releasing the fluorescent AMC moiety.

Experimental Protocols

The following sections provide detailed methodologies for using **Z-Gly-Gly-Arg-AMC acetate** in common protease activity assays.



Thrombin Generation Assay

This assay measures the total amount of thrombin generated in plasma over time.

Materials:

- Z-Gly-Gly-Arg-AMC acetate stock solution (e.g., 10 mM in DMSO)
- Platelet-poor plasma (PPP) or platelet-rich plasma (PRP)
- Assay Buffer: 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% w/v BSA, 0.01% v/v Triton-X100[5]
- Thrombin (for standard curve)
- Coagulation activator (e.g., tissue factor/phospholipids)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare Reagents:
 - Thaw plasma and other reagents on ice.
 - Prepare a working solution of Z-Gly-Gly-Arg-AMC in Assay Buffer. A final concentration of 50 μM is often used.[5]
 - Prepare a serial dilution of thrombin in Assay Buffer for the standard curve.
- Assay Setup:
 - Pipette plasma samples (and thrombin standards) into the wells of the 96-well plate.
 - Add the coagulation activator to initiate thrombin generation.
 - Incubate for a defined period (e.g., 15 minutes) at 37°C.[7]



- Measurement:
 - Add the Z-Gly-Gly-Arg-AMC working solution to all wells.
 - Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
 - Measure the fluorescence intensity at an excitation wavelength of ~360-390 nm and an emission wavelength of ~460-480 nm.
 - Record readings kinetically over a period of time (e.g., every minute for 30-60 minutes).[7]
- Data Analysis:
 - Subtract the background fluorescence (wells with no enzyme).
 - Convert the rate of fluorescence increase to thrombin concentration using the thrombin standard curve.
 - Plot thrombin concentration versus time to generate the thrombogram.

Urokinase Activity Assay

This protocol is adapted from a general fluorometric assay for urokinase.

Materials:

- Z-Gly-Gly-Arg-AMC acetate stock solution
- Urokinase (for standard curve and positive control)
- Urokinase Assay Buffer (a common buffer is 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl)
- Sample containing urokinase (e.g., cell lysate, purified enzyme)
- 96-well black microplate
- Fluorescence plate reader

Procedure:



Prepare Reagents:

- Prepare a serial dilution of urokinase in Assay Buffer for the standard curve.
- Prepare a working solution of Z-Gly-Gly-Arg-AMC in Assay Buffer.
- Assay Setup:
 - Add samples and urokinase standards to the wells of the microplate.
 - Add Assay Buffer to bring all wells to a uniform volume.
- Initiate Reaction and Measure:
 - Add the Z-Gly-Gly-Arg-AMC working solution to all wells to start the reaction.
 - Measure the fluorescence kinetically as described for the thrombin assay.
- Data Analysis:
 - Calculate the rate of reaction (change in fluorescence over time).
 - Determine the urokinase activity in the samples by comparing their reaction rates to the standard curve.

Trypsin Activity Assay

This protocol provides a general framework for measuring trypsin activity.

Materials:

- Z-Gly-Gly-Arg-AMC acetate stock solution
- Trypsin (for standard curve and positive control)
- Trypsin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
- Sample containing trypsin

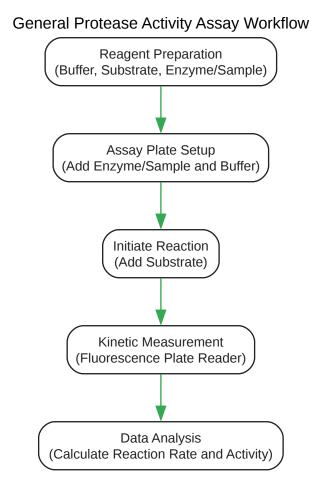


- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare Reagents:
 - Prepare a serial dilution of trypsin in Assay Buffer for the standard curve.
 - Prepare a working solution of Z-Gly-Gly-Arg-AMC in Assay Buffer.
- · Assay Setup:
 - Add samples and trypsin standards to the wells of the microplate.
 - Add Assay Buffer to a consistent final volume.
- Initiate Reaction and Measure:
 - Add the Z-Gly-Gly-Arg-AMC working solution to initiate the reaction.
 - Monitor the increase in fluorescence over time as previously described.
- Data Analysis:
 - Determine the rate of substrate cleavage.
 - Quantify the trypsin activity in the samples using the standard curve.





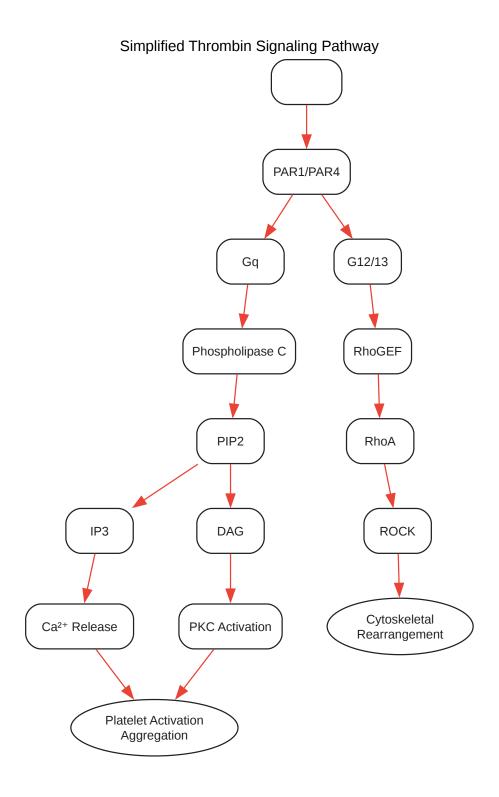
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Figure 2: A generalized workflow for a protease activity assay using Z-Gly-Gly-Arg-AMC.

Thrombin Signaling Pathway

Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. The signaling cascade initiated by thrombin is crucial in hemostasis, thrombosis, and inflammation.





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